

A Comparative Structural Analysis of Violanthin from Diverse Plant Origins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of **violanthin**, a flavone C-glycoside with recognized biological activities, isolated from various plant sources. While the fundamental chemical structure of **violanthin** remains consistent across different botanical origins, subtle variations and the presence of isomers can occur. This comparison synthesizes available experimental data to highlight these nuances, offering valuable insights for natural product researchers and drug development professionals.

Core Structure of Violanthin

Violanthin is a flavone C-glycoside characterized by a flavone backbone substituted with hydroxy groups at positions 5, 7, and 4'. It possesses a β -D-glucopyranosyl residue at the C-6 position and a 6-deoxy- α -L-mannopyranosyl (rhamnosyl) residue at the C-8 position. This core structure is generally accepted and has been confirmed through various spectroscopic techniques.

Molecular Formula: C₂₇H₃₀O₁₄ IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one

Structural Comparison: Evidence from Spectroscopic Data



Direct comparative studies analyzing **violanthin** from multiple plant sources in a single investigation are limited in the published literature. However, by collating data from separate studies on different plant species, a comparative overview can be constructed. The primary plant sources for which structural data on **violanthin** is available include species from the Viola genus, Dendrobium officinale, and Oryza sativa (rice).

Isomeric Variations

A key point of structural comparison is the existence of isomers. Notably, studies on Dendrobium officinale have identified the presence of both **violanthin** and its isomer, iso**violanthin**[1]. The structural difference between these isomers typically lies in the attachment points of the sugar moieties to the flavone core. While **violanthin** has the glucosyl group at C-6 and the rhamnosyl group at C-8, iso**violanthin** may have these positions swapped. The presence of such isomers is a critical consideration for researchers, as different isomers can exhibit distinct biological activities.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for the identification and structural elucidation of flavonoids like **violanthin**. The fragmentation pattern observed in MS/MS experiments provides valuable information about the structure, including the nature of the sugar moieties and their attachment to the aglycone.

For **violanthin** isolated from Dendrobium officinale, UPLC-MS/MS analysis in multiple reaction monitoring (MRM) mode has targeted the fragment ion transition m/z 579.6 \rightarrow 457.2[2]. This fragmentation corresponds to the loss of a neutral fragment from the precursor ion, which is characteristic of the cleavage of the glycosidic bonds.

The fragmentation of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids. In C-glycosides, the bond between the sugar and the aglycone is a more stable C-C bond, leading to characteristic cross-ring cleavages of the sugar moieties rather than the simple loss of the entire sugar unit[3]. Common neutral losses from the sugar rings include fragments of 60, 90, and 120 Da. The relative abundance of these fragment ions can sometimes help in distinguishing between 6-C and 8-C glycosylation[3].

Table 1: Comparative Mass Spectrometry Data for Violanthin



Plant Source	Analytical Method	Precursor Ion [M+H]+ (m/z)	Key Fragment Ion (m/z)	Citation
Dendrobium officinale	UPLC-MS/MS	579.6	457.2	[2]
General (not specified)	LC-MS	579.170	457.112, 393.096, 353.067	[4]

Note: The general data from PubChem does not specify the plant source and may represent a composite or theoretical fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of natural products. Complete assignment of ¹H and ¹³C NMR spectra allows for the confirmation of the core structure and the stereochemistry of the glycosidic linkages. Unfortunately, a complete, assigned ¹H and ¹³C NMR dataset for **violanthin** from a specified plant source is not readily available in the reviewed literature. Public databases like PubChem provide a ¹³C NMR spectrum for **violanthin**, but the data is not tied to a specific plant origin and lacks full assignment details[4].

The absence of directly comparable, source-specific NMR data in the literature is a significant gap. Such data would be invaluable for confirming if subtle differences in chemical shifts or coupling constants exist for **violanthin** from different plant sources, which could indicate minor conformational or electronic variations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the isolation and analysis of natural products. Below are generalized protocols based on common practices for flavonoid isolation and analysis.

General Isolation and Purification of Violanthin



This protocol outlines a typical workflow for the extraction and purification of **violanthin** from plant material.



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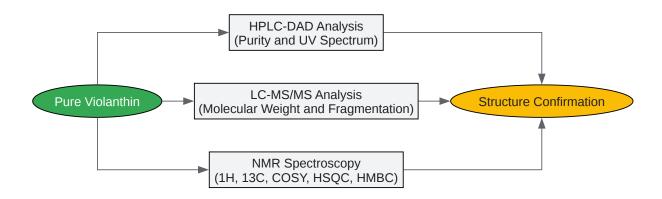
Caption: General workflow for the isolation of **violanthin**.

- Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as 70% ethanol or methanol at room temperature with agitation or under reflux.
- Concentration and Partitioning: The resulting extract is filtered and concentrated under reduced pressure. The aqueous residue is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the compounds based on their polarity. Violanthin, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
- Column Chromatography: The **violanthin**-rich fraction is subjected to column chromatography. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is often used for further purification.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain high-purity violanthin is typically performed using preparative HPLC on a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape[5][6].

Structural Elucidation Workflow

The following diagram illustrates the typical workflow for the structural elucidation of the purified **violanthin**.





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Caption: Workflow for the structural elucidation of violanthin.

- HPLC-DAD Analysis: The purity of the isolated compound is assessed by analytical HPLC with a photodiode array (DAD) detector. The UV spectrum is also recorded, which is characteristic for the flavone chromophore.
- LC-MS/MS Analysis: High-resolution mass spectrometry provides the accurate mass of the
 molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS)
 experiments are performed to study the fragmentation pattern, which helps in identifying the
 sugar moieties and their linkages.
- NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, is conducted to determine the complete structure and stereochemistry of the molecule. These experiments allow for the assignment of all proton and carbon signals and establish the connectivity within the molecule.

Conclusion and Future Directions

The available evidence suggests that the core structure of **violanthin** is consistent across different plant sources. However, the presence of isomers, such as iso**violanthin** in Dendrobium officinale, highlights the importance of careful structural characterization.



A significant gap in the current literature is the lack of direct, side-by-side comparative studies of **violanthin** from different plant genera using comprehensive spectroscopic methods like NMR. Future research should focus on isolating **violanthin** from various sources and conducting detailed comparative analyses to identify any subtle structural differences. The publication of complete and assigned ¹H and ¹³C NMR data for **violanthin** from specified plant sources would be of great benefit to the natural products community. Such studies would provide a more definitive answer to the question of structural variance and could have implications for the understanding of the biosynthesis and biological activity of this important flavonoid.

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References

- 1. (PDF) Isolation and Structure Elucidation by LC-MS-SPE/NMR: [research.amanote.com]
- 2. d-nb.info [d-nb.info]
- 3. scienceopen.com [scienceopen.com]
- 4. isca.in [isca.in]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
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